molecular formula C12H26 B14541898 3,3,4,5-Tetramethyloctane CAS No. 62199-42-2

3,3,4,5-Tetramethyloctane

Cat. No.: B14541898
CAS No.: 62199-42-2
M. Wt: 170.33 g/mol
InChI Key: FATMBSLXTUXZBP-UHFFFAOYSA-N
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Description

3,3,4,5-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆ It is one of the many isomers of octane, characterized by the presence of four methyl groups attached to the octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the catalytic hydrogenation of alkenes, where the double bonds are reduced to single bonds in the presence of a metal catalyst like palladium or platinum.

Industrial Production Methods: Industrial production of this compound may involve the use of petrochemical processes, where crude oil fractions are subjected to catalytic cracking and reforming to produce branched alkanes. These processes are optimized to yield high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,5-Tetramethyloctane can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorine gas under UV light.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes with fewer double bonds.

    Substitution: Halogenated alkanes.

Scientific Research Applications

3,3,4,5-Tetramethyloctane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

    Biology: Studied for its potential effects on biological membranes and lipid bilayers.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Used as a component in specialty fuels and lubricants.

Mechanism of Action

The mechanism of action of 3,3,4,5-Tetramethyloctane involves its interaction with molecular targets such as enzymes and receptors. The compound’s branched structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 3,4,5,6-Tetramethyloctane
  • 2,2,3,3-Tetramethylbutane
  • 2,2,4-Trimethylpentane

Comparison: 3,3,4,5-Tetramethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other similar compounds, it may have different boiling points, melting points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

62199-42-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,4,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-9-10(3)11(4)12(5,6)8-2/h10-11H,7-9H2,1-6H3

InChI Key

FATMBSLXTUXZBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)C(C)(C)CC

Origin of Product

United States

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